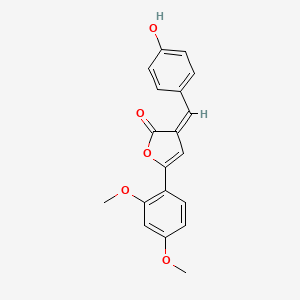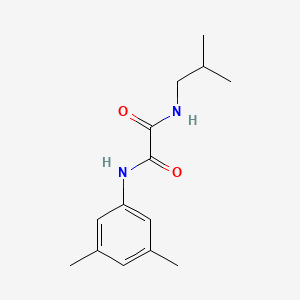![molecular formula C18H17BrN2O4 B5033565 N-[2-(4-bromophenyl)-1-(4-morpholinylcarbonyl)vinyl]-2-furamide](/img/structure/B5033565.png)
N-[2-(4-bromophenyl)-1-(4-morpholinylcarbonyl)vinyl]-2-furamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(4-bromophenyl)-1-(4-morpholinylcarbonyl)vinyl]-2-furamide, also known as BAY 43-9006 or Sorafenib, is a small molecule inhibitor that has been developed for the treatment of cancer. Sorafenib was first approved by the US Food and Drug Administration (FDA) in 2005 for the treatment of advanced renal cell carcinoma. Since then, it has also been approved for the treatment of hepatocellular carcinoma and thyroid cancer. In
作用机制
Sorafenib inhibits the activity of RAF kinases, which are involved in the MAPK/ERK signaling pathway. This pathway is frequently activated in cancer cells, leading to increased cell proliferation and survival. Sorafenib also inhibits the activity of VEGFR-2 and PDGFR-β, which are involved in angiogenesis and tumor growth. By inhibiting these kinases, Sorafenib can block the growth and survival of cancer cells.
Biochemical and Physiological Effects
Sorafenib has been shown to have several biochemical and physiological effects in cancer cells. Sorafenib induces apoptosis in cancer cells by activating caspase-3 and caspase-9, which are involved in the regulation of cell death. Sorafenib also inhibits the activity of the HIF-1α pathway, which is involved in the regulation of angiogenesis and tumor growth. Sorafenib has been shown to inhibit the growth of tumor cells in vitro and in vivo, leading to the regression of tumors in animal models.
实验室实验的优点和局限性
Sorafenib has several advantages for lab experiments. Sorafenib is a small molecule inhibitor that can be easily synthesized and purified. Sorafenib has been extensively studied for its anti-tumor activity in various types of cancer, making it a valuable tool for cancer research. However, Sorafenib also has some limitations for lab experiments. Sorafenib has been shown to have off-target effects on other kinases, which can complicate the interpretation of experimental results. Sorafenib can also have variable effects on different cell types, making it important to carefully select appropriate experimental models.
未来方向
There are several future directions for the research and development of Sorafenib. One direction is the identification of biomarkers that can predict the response to Sorafenib treatment in different types of cancer. Another direction is the development of combination therapies that can enhance the anti-tumor activity of Sorafenib. The development of new Sorafenib analogs with improved pharmacokinetic properties and reduced off-target effects is also an important area of research. Finally, the exploration of Sorafenib's potential for the treatment of other diseases, such as inflammatory disorders and neurodegenerative diseases, is an exciting area of future research.
Conclusion
In conclusion, Sorafenib is a small molecule inhibitor that has been developed for the treatment of cancer. Sorafenib inhibits the activity of several kinases involved in the regulation of cell proliferation, angiogenesis, and tumor growth. Sorafenib has been extensively studied for its anti-tumor activity in various types of cancer and has shown promise as a therapeutic agent. The future directions for the research and development of Sorafenib are diverse and exciting, and hold promise for the development of new treatments for cancer and other diseases.
合成方法
Sorafenib is synthesized through a multi-step process that involves the condensation of 4-bromobenzaldehyde with morpholine-4-carboxylic acid, followed by the addition of furan-2-carboxylic acid. The resulting intermediate is then treated with thionyl chloride to form the corresponding acid chloride, which is then reacted with N-methyl-4-piperidone to form Sorafenib.
科学研究应用
Sorafenib has been extensively studied for its anti-tumor activity in various types of cancer, including renal cell carcinoma, hepatocellular carcinoma, and thyroid cancer. Sorafenib has been shown to inhibit the activity of several kinases, including RAF kinases, VEGFR-2, and PDGFR-β. These kinases are involved in the regulation of cell proliferation, angiogenesis, and tumor growth. Sorafenib has also been shown to induce apoptosis in cancer cells and inhibit the growth of tumor cells in vitro and in vivo.
属性
IUPAC Name |
N-[(E)-1-(4-bromophenyl)-3-morpholin-4-yl-3-oxoprop-1-en-2-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O4/c19-14-5-3-13(4-6-14)12-15(18(23)21-7-10-24-11-8-21)20-17(22)16-2-1-9-25-16/h1-6,9,12H,7-8,10-11H2,(H,20,22)/b15-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBAQMXUFKQCQSW-NTCAYCPXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C(=CC2=CC=C(C=C2)Br)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C(=O)/C(=C\C2=CC=C(C=C2)Br)/NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-allyl-3-[2-(4-isopropoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5033482.png)
![1-bromo-2-[4-(2-methoxyphenoxy)butoxy]benzene](/img/structure/B5033495.png)

![2-[2-nitro-5-(1-piperazinyl)phenyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5033522.png)
![4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}-N-[3-(methylthio)phenyl]benzamide](/img/structure/B5033524.png)


![N-methyl-3-(4-morpholinyl)-N-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1-propanamine](/img/structure/B5033541.png)
![N-[2-(4-benzoyl-1-piperazinyl)-1,1-dimethylethyl]-4-chlorobenzenesulfonamide](/img/structure/B5033548.png)
![N-{[(5-bromo-2-pyridinyl)amino]carbonothioyl}-3,4-dimethylbenzamide](/img/structure/B5033556.png)
![1-(2-methylbenzyl)-4-[(4-methylphenoxy)acetyl]piperazine oxalate](/img/structure/B5033560.png)
![N-(3,4-difluorophenyl)-1-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]-3-piperidinamine](/img/structure/B5033572.png)
![4-[(benzylthio)methyl]-N-(4-methoxyphenyl)benzamide](/img/structure/B5033585.png)
![N-ethyl-N-(2-methyl-2-propen-1-yl)-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B5033592.png)
